1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide
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Overview
Description
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide involves several steps. One common method includes the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide and reducing agents such as hydrogen gas. Major products formed from these reactions include substituted imidazoles and their derivatives.
Scientific Research Applications
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of nitric oxide synthase by reacting with nitric oxide to form stable derivatives . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide can be compared with other imidazole derivatives such as:
2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl: Known for its use as a stable free radical reagent.
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: Utilized in various biochemical assays.
MTSSL (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: A spin label used in structural biology studies.
The uniqueness of this compound lies in its specific structural features and its ability to interact with nitric oxide, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C8H13N2O4 |
---|---|
Molecular Weight |
201.20 g/mol |
InChI |
InChI=1S/C8H13N2O4/c1-7(2)5(6(11)12)9(13)8(3,4)10(7)14/h1-4H3,(H,11,12) |
InChI Key |
YGLMRTJWKQZIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C(=O)O)C |
Origin of Product |
United States |
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